N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H13ClN2O4 and its molecular weight is 320.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0563846 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hypoxia-Selective Antitumor Agents
Research has explored derivatives related to N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide in the context of developing hypoxia-selective antitumor agents. These studies investigate the synthesis and cytotoxicity of regioisomers of hypoxia-selective cytotoxins, aiming to understand their selective toxicity towards hypoxic cells, a characteristic feature of many solid tumors. This work could contribute to the design of more effective cancer therapies by targeting tumor cells more precisely and reducing harm to healthy cells (Palmer et al., 1996).
Antibacterial Activity
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized and their antibacterial activities studied. This research is critical for the development of new antibacterial agents, providing insights into how these metal complexes can be used to combat bacterial infections more effectively (Saeed et al., 2010).
Molecular Electronics
Studies have also explored the utilization of molecules containing nitroamine redox centers, similar in function to the nitro groups in this compound, in molecular electronic devices. This research opens avenues for developing new materials for electronic applications, highlighting the potential of such molecules in creating devices with negative differential resistance and high on-off ratios (Chen et al., 1999).
Crystal Engineering and Pharmaceutical Cocrystals
Further, the compound's structural characteristics have been utilized in crystal engineering and the development of pharmaceutical cocrystals. These studies focus on improving drug solubility and dissolution rates, critical for enhancing the bioavailability of pharmaceutical compounds. The research demonstrates the role of this compound and its derivatives in forming stable, non-hygroscopic cocrystals with improved physicochemical properties (Aitipamula et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-12-3-7-14(8-4-12)22-10-9-17-15(19)11-1-5-13(6-2-11)18(20)21/h1-8H,9-10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZDLIFGIQMJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.